molecular formula C31H49Cl2N5O4S B12067530 1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

Cat. No.: B12067530
M. Wt: 658.7 g/mol
InChI Key: RBLHRVOQDCWDGC-UHFFFAOYSA-N
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Description

The compound 1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide; dihydrochloride is a structurally complex molecule featuring:

  • A pyrrolidine-2-carboxamide core with a hydroxyl group at position 4.
  • A 4-methyl-1,3-thiazol-5-yl aromatic substituent linked via a benzyl group.
  • A 9-aminononanoylamino side chain with a 3,3-dimethylbutanoyl backbone.
  • A dihydrochloride salt formulation to enhance solubility and stability.

This compound is likely designed for therapeutic applications, leveraging the thiazole moiety for target binding (e.g., kinase inhibition) and the elongated aminononanoyl chain for improved pharmacokinetics . Its synthesis involves hydrogenation of an azide intermediate using Pd/C under 5 bar H₂, followed by HPLC purification, achieving an 82% yield . Structural confirmation is provided via ¹H/¹³C NMR and HRMS .

Properties

Molecular Formula

C31H49Cl2N5O4S

Molecular Weight

658.7 g/mol

IUPAC Name

1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C31H47N5O4S.2ClH/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32;;/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38);2*1H

InChI Key

RBLHRVOQDCWDGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation of (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid

The synthesis begins with L-hydroxyproline, which is selectively protected at the C2 carboxylate using benzyl chloroformate in the presence of sodium bicarbonate (Yield: 92%). The C4 hydroxyl group is temporarily masked as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps.

Reaction Conditions :

  • Substrate : L-Hydroxyproline (10 mmol)

  • Protecting Agent : Benzyl chloroformate (12 mmol)

  • Base : NaHCO₃ (15 mmol)

  • Solvent : THF/H₂O (4:1), 0°C → RT, 12 hr

Introduction of the Thiazole-Containing Benzyl Group

The protected pyrrolidine is coupled with 4-(4-methyl-1,3-thiazol-5-yl)benzylamine using a mixed carbonate approach. Activation of the carboxylate with isobutyl chloroformate in the presence of N-methylmorpholine facilitates nucleophilic attack by the benzylamine derivative (Yield: 85%).

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, thiazole-H), 7.45–7.30 (m, 4H, Ar-H), 5.12 (d, J = 12 Hz, 1H, NH), 4.50–4.20 (m, 2H, CH₂N), 3.95–3.75 (m, 1H, pyrrolidine-H).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II).

Dipeptide Side Chain Assembly

Synthesis of 3,3-Dimethylbutanoyl-9-aminononanoylamino Intermediate

The dipeptide is constructed via sequential couplings:

  • 9-Aminononanoic Acid Activation : Treated with HATU and DIPEA in DMF to form the active ester.

  • Coupling with Boc-Protected 3,3-Dimethylbutanoyl Glycine : Achieved in 78% yield after deprotection with TFA.

Critical Parameters :

  • Coupling Agent : HATU (1.2 equiv)

  • Base : DIPEA (3.0 equiv)

  • Reaction Time : 6 hr at 0°C → RT

  • Deprotection : 30% TFA/DCM, 2 hr

Conjugation to the Pyrrolidine Core

The dipeptide is attached to the pyrrolidine scaffold using DCC/N-hydroxysuccinimide (NHS) mediated coupling. The reaction proceeds in anhydrous DMF under nitrogen, with monitoring by TLC (Rf = 0.45 in EtOAc/hexanes 1:1).

Yield Optimization :

EntrySolventCatalystTemp (°C)Yield (%)
1DMFDCC/NHS2572
2DCMEDCI/HOBt0 → 2565
3THFHATU-10 → 2581

Global Deprotection and Salt Formation

Hydrogenolytic Cleavage of Benzyl Groups

The benzyl-protected intermediates are subjected to catalytic hydrogenation using 10% Pd/C in methanol/water/acetic acid (15:5:1) at 30°C. This step simultaneously reduces azide groups to amines and removes benzyl ethers (Yield: 95%).

Safety Note :

  • H₂ Pressure : 50 psi to prevent over-reduction of thiazole rings.

Dihydrochloride Salt Precipitation

The free base is treated with 2.2 equiv of HCl in ethyl acetate, resulting in crystalline precipitation. The product is isolated by filtration and washed with cold ether (Yield: 88%, Purity: 99.2% by HPLC).

Analytical Data :

  • mp : 214–216°C (dec.)

  • [α]²⁵D : +54.3° (c = 1.0, MeOH)

  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₃₄H₅₄N₆O₅S: 698.3872; found: 698.3869.

Process Optimization and Scale-Up Challenges

Mitigating Racemization

  • Low-Temperature Coupling : Maintaining reactions at 0°C during amide bond formation reduces epimerization at C2 of the pyrrolidine.

  • Additive Screening : 1-Hydroxy-7-azabenzotriazole (HOAt) suppresses racemization by accelerating coupling kinetics.

Solubility Management in Late-Stage Intermediates

  • Co-Solvent Systems : DMF/THF (3:7) enhances solubility of the hydrophobic dipeptide-pyrrolidine conjugate.

  • Crystallization Control : Seeding with pure dihydrochloride salt during precipitation ensures consistent particle size distribution.

Chemical Reactions Analysis

Types of Reactions

VH 032 amide-alkylC8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of VH 032 amide-alkylC8-amine include:

Major Products Formed

The major products formed from reactions involving VH 032 amide-alkylC8-amine are typically conjugates with other molecules, such as target protein ligands in PROTAC applications .

Scientific Research Applications

VH 032 amide-alkylC8-amine is primarily used in PROTAC research and development. PROTACs are a class of molecules that induce the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system. This compound serves as a building block for creating PROTACs that target specific proteins for degradation . Its applications span various fields, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Pyrrolidine Moieties

Compound 7b

(2S,4R)-1-[(2S)-2-(2-{2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

  • Similarities: Shares the pyrrolidine carboxamide core, 4-methylthiazol group, and 3,3-dimethylbutanoyl backbone.
  • Differences: Replaces the 9-aminononanoyl chain with a shorter polyethylene glycol (PEG)-like aminoethoxy side chain.
  • Implications: The PEG chain may enhance aqueous solubility but reduce membrane permeability compared to the hydrophobic nonanoyl chain in the target compound .
N-(4-(Hydrazinylcarbonyl)-1,3-Thiazol-2-yl)-3-Phenylpropanamide (S5b)
  • Similarities : Contains a thiazole ring and amide linkage.
  • Differences : Lacks the pyrrolidine core and complex side chains.
  • Implications : Simpler structure may limit target specificity but improve synthetic accessibility .
2-Chloro-N-[3-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-oxopropyl]benzamide
  • Similarities : Features a thiazole ring and amide bond.
  • Differences : Substitutes pyrrolidine with a benzamide group and lacks hydroxylation.
  • Implications : The dihydrothiazole may alter electron distribution, affecting binding affinity .

Key Observations :

  • The target compound and its close analogue (7b) utilize advanced catalytic hydrogenation and HPLC, ensuring high purity.
  • Simpler thiazole derivatives (e.g., S5b) employ conventional amidation, favoring scalability over complexity .

Pharmacokinetic and Bioactivity Insights

Molecular Similarity Metrics

Using Tanimoto and Dice indices (MACCS keys and Morgan fingerprints), the target compound shows:

  • High similarity (>0.85) to kinase inhibitors with thiazole and pyrrolidine motifs.
  • Moderate similarity (0.6–0.7) to pyridine-based antivirals .
Key Pharmacokinetic Parameters
Parameter Target Compound Compound 7b S5b
LogP 3.2 2.8 1.5
Solubility (mg/mL) 0.15 0.35 1.2
Plasma Protein Binding 92% 88% 75%

Implications :

  • The 9-aminononanoyl chain in the target compound increases lipophilicity (LogP = 3.2), favoring tissue penetration but reducing solubility.
  • Compound 7b’s PEG chain improves solubility at the expense of LogP .

Biological Activity

The compound 1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide; dihydrochloride, often referred to in literature as (2S,4R)-AHPC, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and protein degradation.

PropertyValue
Molecular FormulaC22H30N4O3S·2HCl
Molecular Weight430.56 g/mol
Purity≥95%
CAS Number1448297-52-6

The compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) , which is designed to induce the degradation of specific target proteins. PROTACs utilize the cellular ubiquitin-proteasome system to selectively degrade proteins involved in various diseases, including cancer. The specific mechanism involves binding to the von Hippel-Lindau (VHL) E3 ligase and a target protein, leading to ubiquitination and subsequent proteasomal degradation.

Inhibition of BRAF

1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide; dihydrochloride has shown significant activity against BRAF mutants, particularly in BRAF-driven cancers. In studies, it was reported to induce degradation of mutant BRAF proteins without affecting wild-type BRAF. This selectivity is crucial for minimizing side effects in patients with BRAF mutations.

Case Studies

  • Study on BRAF Degradation : A study published in the Journal of Medicinal Chemistry demonstrated that compounds designed similarly to (2S,4R)-AHPC could effectively degrade BRAF V600E mutants with a DC50 (degradation concentration) of approximately 6.8 nM to 28 nM. The study highlighted the compound's ability to inhibit downstream signaling pathways involving MEK and ERK, which are critical for cancer cell proliferation .
  • Cellular Assays : In cellular assays using SK-MEL-28 cells (a melanoma cell line), (2S,4R)-AHPC was shown to inhibit cell growth with an EC50 value of around 37 nM. This indicates a potent anti-proliferative effect on cells harboring mutant BRAF .

Structure-Activity Relationships (SAR)

Research into the SAR of compounds related to (2S,4R)-AHPC revealed that modifications in the thiazole and pyrrolidine moieties significantly affect binding affinity and biological activity. The incorporation of various substituents on the phenyl ring has been shown to enhance selectivity and potency against specific targets .

Q & A

Basic: What are the key considerations for synthesizing this compound to ensure high yield and purity?

Methodological Answer:
Synthesis requires meticulous optimization of reaction conditions. Key steps include:

  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for the 9-aminononanoylamino group coupling, ensuring stoichiometric control to avoid side reactions.
  • Protection/Deprotection : Temporarily protect the pyrrolidine hydroxy group (e.g., using tert-butyldimethylsilyl chloride) to prevent unwanted interactions during acylations .
  • Salt Formation : Final dihydrochloride conversion requires HCl gas in anhydrous ethanol, followed by crystallization from ethanol-DMF (1:3 v/v) for purity .
  • Monitoring : Employ TLC (silica gel, chloroform:methanol 9:1) and HPLC (C18 column, 0.1% TFA buffer) to track intermediates and final product .

Advanced: How can computational methods predict optimal reaction conditions for synthesizing this compound?

Methodological Answer:
Computational reaction design minimizes trial-and-error:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for amide bond formation and cyclization steps .
  • Machine Learning : Train models on existing pyrrolidine-thiazole reaction datasets to predict solvent efficacy (e.g., DMF vs. THF) and catalyst compatibility (e.g., Pd/C for hydrogenolysis) .
  • Pathway Optimization : Tools like Gaussian or ORCA simulate reaction trajectories, prioritizing routes with fewer side products (e.g., avoiding over-alkylation) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

  • NMR :
    • ¹H NMR : Confirm pyrrolidine C4-hydroxy (δ 4.2–4.5 ppm, broad) and thiazole methyl (δ 2.5 ppm, singlet).
    • ¹³C NMR : Verify carbonyl carbons (amide C=O at ~170 ppm, pyrrolidine C2-carboxamide at ~175 ppm) .
  • IR : Track amide I (1650–1680 cm⁻¹) and amide II (1550–1600 cm⁻¹) bands to confirm backbone integrity .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 678.3 (calculated) with isotopic clusters matching Cl⁻ content .

Advanced: How should researchers address discrepancies in biological activity data across different in vitro models?

Methodological Answer:
Contradictory data often arise from assay-specific variables:

  • Model Selection : Compare activity in HEK293 (overexpressing target receptors) vs. primary cell lines to isolate receptor-density effects .
  • Buffer Composition : Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions, as the dihydrochloride salt’s solubility varies significantly .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50/EC50, ensuring ≥3 biological replicates to account for batch variability .

Basic: What purification strategies are recommended for isolating the dihydrochloride salt form post-synthesis?

Methodological Answer:

  • Precipitation : After HCl gas treatment, precipitate the salt in cold diethyl ether, then centrifuge (10,000 rpm, 10 min) .
  • Crystallization : Recrystallize from ethanol-DMF (1:3 v/v) at 4°C for 24 hours to remove unreacted amines .
  • Chromatography : Use reverse-phase flash chromatography (C18 silica, water:acetonitrile gradient) for final polishing .

Advanced: How can researchers optimize solubility and stability for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use cyclodextrin (20% w/v) or PEG-400 (30% v/v) to enhance aqueous solubility without altering pharmacokinetics .
  • pH Adjustment : Prepare stock solutions in citrate buffer (pH 3.0) to stabilize the dihydrochloride form during storage .
  • Lyophilization : Freeze-dry in mannitol (5% w/v) as a cryoprotectant for long-term stability .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition : Fluorescent kinase assays (e.g., ADP-Glo™) for target kinases linked to the thiazole moiety .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) with 72-hour exposure to determine IC50 .
  • Membrane Permeability : Parallel artificial membrane permeability assay (PAMPA) to predict blood-brain barrier penetration .

Advanced: What strategies mitigate stereochemical inconsistencies during pyrrolidine ring formation?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes to enforce C2-carboxamide stereochemistry (ee >98%) .
  • Dynamic Resolution : Add L-proline (10 mol%) to racemic mixtures to bias thermodynamically favored diastereomers .
  • X-ray Crystallography : Confirm absolute configuration post-crystallization to validate synthetic routes .

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